1-[(2-bromo-5-methoxyphenyl)methyl]-5-(4-chlorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
CAS No.: 1052604-02-0
Cat. No.: VC7223937
Molecular Formula: C18H14BrClN4O3
Molecular Weight: 449.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052604-02-0 |
|---|---|
| Molecular Formula | C18H14BrClN4O3 |
| Molecular Weight | 449.69 |
| IUPAC Name | 3-[(2-bromo-5-methoxyphenyl)methyl]-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
| Standard InChI | InChI=1S/C18H14BrClN4O3/c1-27-13-6-7-14(19)10(8-13)9-23-16-15(21-22-23)17(25)24(18(16)26)12-4-2-11(20)3-5-12/h2-8,15-16H,9H2,1H3 |
| Standard InChI Key | RMSJMRZAIHEIGJ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)Br)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2 |
Introduction
Structural Overview
This compound features:
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A pyrrolo[3,4-d] triazole core, which is a fused heterocyclic system combining pyrrole and triazole rings.
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Two distinct aromatic substituents:
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A 2-bromo-5-methoxyphenyl group attached via a methylene bridge.
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A 4-chlorophenyl group directly bonded to the triazole ring.
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Two carbonyl groups (dione functionality) on the pyrrolo-triazole scaffold.
Key Structural Features
Synthesis
The synthesis of this compound likely involves:
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Formation of the pyrrolo[3,4-d]123triazole core:
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Cyclization reactions involving hydrazine derivatives and α-keto acids or esters are common methods for constructing triazole systems.
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The pyrrole ring can be introduced through cyclization with appropriate precursors.
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Substitution reactions:
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The bromine and methoxy functionalities on the phenyl ring can be introduced via electrophilic aromatic substitution or direct functionalization.
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The chlorophenyl group may be added through nucleophilic substitution or coupling reactions.
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Spectroscopic Characterization
To confirm the structure of this compound, advanced spectroscopic techniques are typically employed:
Techniques and Expected Data
| Technique | Expected Observations |
|---|---|
| NMR Spectroscopy | - Proton () NMR: Signals for aromatic protons and methylene group. |
| - Carbon () NMR: Peaks for aromatic carbons and carbonyl groups. | |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to = 432 g/mol (approx.). |
| Infrared (IR) Spectroscopy | Peaks for carbonyl () stretching (~1700 cm) and C-H bonds. |
| Elemental Analysis | Consistent with molecular formula . |
Biological Significance
Pyrrolo-triazole derivatives are known for their diverse pharmacological properties:
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Antimicrobial activity: Effective against bacterial and fungal pathogens.
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Anticancer potential: Inhibition of cell proliferation in cancer models.
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Anti-inflammatory effects: Reduction of inflammatory markers in vitro.
The specific substituents on this compound (e.g., bromine and methoxy groups) may enhance its biological activity by modulating lipophilicity and electronic properties.
Synthetic Utility
This compound could serve as:
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A precursor for further functionalization in drug development.
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A ligand in coordination chemistry due to its triazole nitrogen atoms.
Table: Comparison with Similar Pyrrolo-Triazole Derivatives
| Property | Title Compound | Related Compound [Example] |
|---|---|---|
| Substituents | Bromine, Methoxy, Chlorophenyl | Phenyl, Hydroxyphenyl |
| Biological Activity | Potential antimicrobial/anticancer | Reported anti-inflammatory |
| Synthesis Complexity | Moderate to High | Moderate |
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